(R)-3-hydroxydecanoyl-CoA

Description

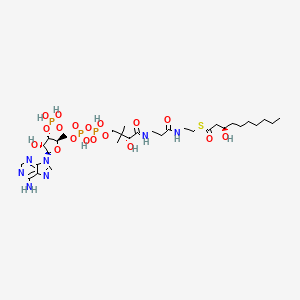

Structure

2D Structure

Properties

Molecular Formula |

C31H54N7O18P3S |

|---|---|

Molecular Weight |

937.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R)-3-hydroxydecanethioate |

InChI |

InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

HIVSMYZAMUNFKZ-PDQACDDGSA-N |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Virulence: A Technical Guide to (R)-3-Hydroxydecanoyl-CoA in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, biosynthesis, and multifaceted significance of (R)-3-hydroxydecanoyl-CoA in Pseudomonas species, particularly the opportunistic pathogen Pseudomonas aeruginosa. This key metabolic intermediate stands at a critical juncture, directing carbon flux towards the production of virulence factors essential for the bacterium's pathogenicity, including rhamnolipid biosurfactants and polyhydroxyalkanoate (PHA) storage granules. Understanding the intricate molecular mechanisms governing its synthesis and utilization offers promising avenues for the development of novel anti-virulence strategies.

Discovery and Central Role

This compound is an intermediate in the de novo fatty acid synthesis pathway. Its discovery as a pivotal precursor for virulence-associated molecules in Pseudomonas has illuminated a key metabolic branch point. The enzyme RhlA, a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase, was identified as a crucial player in diverting (R)-3-hydroxydecanoyl-acyl carrier protein (ACP) from the fatty acid synthesis cycle to produce 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the immediate precursors of rhamnolipids.[1] This discovery highlighted that the commitment to rhamnolipid synthesis occurs at the level of acyl-ACP intermediates, not acyl-CoA.

Simultaneously, this compound serves as a monomer for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are intracellular carbon and energy storage polymers. The enzyme PhaG, a 3-hydroxyacyl-ACP-CoA transferase, channels (R)-3-hydroxydecanoyl-ACP from fatty acid synthesis into the PHA biosynthetic pathway by converting it to this compound.

Biosynthetic Pathways

The synthesis of this compound and its subsequent conversion into HAAs and PHAs are tightly regulated processes, primarily linked to the fatty acid de novo synthesis (FASII) pathway and the β-oxidation cycle.

De Novo Fatty Acid Synthesis (FASII) Pathway

The FASII pathway is the primary source of (R)-3-hydroxydecanoyl-ACP, the direct precursor for both HAA and PHA synthesis. This pathway involves a series of enzymatic reactions that build up the fatty acid chain two carbons at a time from acetyl-CoA.

β-Oxidation Pathway

The β-oxidation pathway, responsible for the breakdown of fatty acids, can also contribute to the pool of precursors for rhamnolipid and PHA synthesis, particularly when Pseudomonas is grown on fatty acid-rich media.

The intricate interplay between these pathways is controlled by complex regulatory networks, most notably the quorum-sensing system.

Regulation of this compound Metabolism

The expression of genes involved in the biosynthesis of rhamnolipids and PHAs is under the control of a sophisticated cell-density dependent communication system known as quorum sensing (QS). In P. aeruginosa, the las and rhl QS systems are central to this regulation. The rhl system, which utilizes the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), directly activates the expression of the rhlAB operon, leading to the production of RhlA and RhlB, the enzymes responsible for the initial steps of rhamnolipid synthesis.[2] Iron limitation has also been shown to induce rhamnolipid production, suggesting a link between iron homeostasis and this virulence pathway.[3]

dot

References

- 1. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for improved rhamnolipid production by Pseudomonas aeruginosa PA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increase in Rhamnolipid Synthesis under Iron-Limiting Conditions Influences Surface Motility and Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymes in (R)-3-hydroxydecanoyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxydecanoyl-CoA sits (B43327) at a crucial metabolic crossroads, serving as a key intermediate in the biosynthesis of biodegradable polymers and virulence-associated biosurfactants, as well as being a transient metabolite in the degradation of fatty acids. A thorough understanding of the enzymes that govern its synthesis and degradation is paramount for applications in biotechnology, materials science, and the development of novel antimicrobial agents. This technical guide provides a detailed overview of these core enzymes, their associated pathways, quantitative data, and experimental methodologies.

I. Synthesis of this compound

The synthesis of this compound is predominantly associated with two major biosynthetic pathways in bacteria: the production of polyhydroxyalkanoates (PHAs) and the formation of rhamnolipids.

Polyhydroxyalkanoate (PHA) Synthesis Pathway

PHAs are microbial polyesters accumulated as intracellular carbon and energy reserves. This compound is a monomeric precursor for medium-chain-length PHAs (mcl-PHAs).

Key Enzymes in PHA Synthesis:

-

(R)-specific enoyl-CoA hydratase (PhaJ): This enzyme catalyzes the stereospecific hydration of trans-2-enoyl-CoA to yield (R)-3-hydroxyacyl-CoA, a direct substrate for PHA synthase. This pathway is particularly active when bacteria are grown on fatty acids.

-

3-Ketoacyl-CoA reductase: In some pathways, 3-ketoacyl-CoA is reduced to (R)-3-hydroxyacyl-CoA. This reaction is a critical step in providing the correct stereoisomer for PHA synthesis.[1]

-

3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme provides a link between the de novo fatty acid synthesis pathway and PHA production. It converts (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates into (R)-3-hydroxyacyl-CoA.[2][3]

-

PHA synthase (PhaC): This is the key polymerizing enzyme. It catalyzes the formation of the ester bonds between (R)-3-hydroxyacyl-CoA monomers to synthesize the PHA polymer.[4][5][6][7]

Signaling Pathway for PHA Synthesis:

The synthesis of PHAs is tightly regulated, often triggered by nutrient limitation (e.g., nitrogen, phosphate) in the presence of excess carbon. In Pseudomonas putida, the GacS/GacA two-component system and the stationary phase sigma factor RpoS are involved in the global regulation of PHA synthesis. The transcriptional regulator PhaD acts as a carbon source-dependent activator of the pha gene cluster.[5] In contrast, PHA accumulation in Pseudomonas aeruginosa is dependent on the alternative sigma factor RpoN.[4]

Rhamnolipid Synthesis Pathway

Rhamnolipids are glycolipid biosurfactants produced by certain bacteria, notably Pseudomonas aeruginosa. They play a role in virulence and biofilm formation. The lipid portion of rhamnolipids is derived from (R)-3-hydroxyfatty acids.

Key Enzymes in Rhamnolipid Synthesis:

-

RhlA: This enzyme is central to the formation of the lipid component of rhamnolipids. It is a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-acyltransferase that catalyzes the dimerization of two (R)-3-hydroxydecanoyl-ACP molecules to form 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA).[3][8][9]

-

Enoyl-CoA hydratases/isomerases (RhlY and RhlZ): These enzymes are implicated in providing the (R)-3-hydroxyacyl precursors for rhamnolipid synthesis from intermediates of the fatty acid synthesis pathway.[3][8]

Experimental Workflow for Rhamnolipid Production and Analysis:

II. Degradation of this compound

The degradation of this compound primarily occurs through the fatty acid β-oxidation pathway. This metabolic route is essential for generating energy from fatty acids.

Key Enzymes in β-Oxidation:

-

(R)-3-hydroxyacyl-CoA dehydrogenase: This class of enzymes catalyzes the oxidation of (R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, using NAD⁺ as a cofactor. While the canonical β-oxidation pathway in mitochondria acts on the (S)-enantiomer, specific enzymes capable of acting on the (R)-enantiomer exist, particularly in peroxisomal β-oxidation.[10][11]

-

Enoyl-CoA hydratase: In the reverse direction of synthesis, this enzyme can catalyze the dehydration of 3-hydroxyacyl-CoA to trans-2-enoyl-CoA.[12][13]

-

3-hydroxyacyl-CoA dehydratase (HACD): This enzyme family is primarily involved in fatty acid elongation but can also catalyze the dehydration of 3-hydroxyacyl-CoA, contributing to its degradation.[14]

Logical Relationship in β-Oxidation Pathway:

III. Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism. Data for this compound as a specific substrate is limited, and values for analogous substrates are provided where available.

Table 1: Kinetic Parameters of Enzymes in this compound Synthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Inhibitors |

| PHA Synthase (PhaC1) | Pseudomonas aeruginosa | (R,S)-3-hydroxydecanoyl-CoA | - | - | 0.039 | CoA (Ki = 85 µM) |

| PHA Synthase (PhaC2) | Pseudomonas aeruginosa | (R,S)-3-hydroxydecanoyl-CoA | - | - | 0.035 | CoA (Ki = 85 µM) |

| (R)-specific enoyl-CoA hydratase (PhaJ) | Aeromonas caviae | crotonyl-CoA (C4) | 29 | 6200 | - | - |

| (R)-specific enoyl-CoA hydratase (PhaJ) | Aeromonas caviae | trans-2-hexenoyl-CoA (C6) | 34 | 1800 | - | - |

| (R)-specific enoyl-CoA hydratase (PhaJ) | Aeromonas caviae | trans-2-octenoyl-CoA (C8) | 50 | 2.5 | - | - |

Table 2: Characterization of Enzymes in this compound Degradation

| Enzyme | Organism | Subcellular Localization | Molecular Weight (kDa) | Quaternary Structure |

| D-3-hydroxyacyl-CoA dehydratase/dehydrogenase | Rat liver | Peroxisomes | 77 | Homodimer |

| Long-chain 3-hydroxyacyl-CoA dehydrogenase | Human infant liver | Mitochondria | - | - |

| 3-hydroxyacyl-CoA dehydrogenase-binding protein | Rat liver | Mitochondria | 140 (subunit: 60) | Homodimer |

IV. Experimental Protocols

Assay for (R)-specific Enoyl-CoA Hydratase (PhaJ) Activity

This protocol is adapted from the characterization of PhaJ from Aeromonas caviae.[7]

Principle: The hydration of the trans-2-enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond.

Reagents:

-

50 mM Tris-HCl buffer, pH 8.0

-

0.25 mM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, trans-2-decenoyl-CoA)

-

Purified PhaJ enzyme solution

Procedure:

-

Prepare a reaction mixture containing 290 µL of 50 mM Tris-HCl (pH 8.0) and the trans-2-enoyl-CoA substrate in a quartz cuvette with a 0.1-cm light path.

-

Initiate the reaction by adding 10 µL of the purified PhaJ enzyme solution.

-

Immediately monitor the decrease in absorbance at 263 nm at 30°C using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

Purification of 3-hydroxyacyl-CoA Dehydrogenase

The following is a general protocol for the purification of 3-hydroxyacyl-CoA dehydrogenase, which can be adapted for enzymes acting on this compound.

Principle: The enzyme is purified from a cell lysate or tissue homogenate through a series of chromatographic steps.

Materials:

-

Cell paste or tissue sample

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Chromatography resins (e.g., ion-exchange, affinity, gel filtration)

-

Chromatography system

Procedure:

-

Cell Lysis/Homogenization: Resuspend the cell paste or homogenize the tissue in lysis buffer and disrupt the cells (e.g., by sonication or French press).

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Ion-Exchange Chromatography: Load the clarified lysate onto an ion-exchange column (e.g., Q-Sepharose) and elute the bound proteins with a salt gradient.

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., with a ligand that specifically binds the dehydrogenase). Elute the enzyme with a suitable competing ligand or by changing the buffer conditions.

-

Gel Filtration Chromatography: As a final polishing step, apply the partially purified enzyme to a gel filtration column to separate proteins based on size.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Quantitative Analysis of Rhamnolipids by HPLC

Principle: Rhamnolipids are separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified using a suitable detector.

Materials:

-

Rhamnolipid extract

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile (B52724)/water gradient)

-

Detector (e.g., evaporative light scattering detector (ELSD) or mass spectrometer)

-

Rhamnolipid standards

Procedure:

-

Dissolve the rhamnolipid extract in a suitable solvent.

-

Inject a known volume of the sample onto the C18 column.

-

Elute the rhamnolipids using a gradient of acetonitrile in water.

-

Detect the eluting compounds using an ELSD or a mass spectrometer.

-

Quantify the rhamnolipids by comparing the peak areas to a standard curve generated with known concentrations of rhamnolipid standards.

V. Conclusion

The enzymes governing the synthesis and degradation of this compound are integral to diverse and important biological processes. A detailed understanding of their function, regulation, and kinetic properties is essential for harnessing their potential in various biotechnological and biomedical applications. Further research focusing on the specific kinetic parameters of these enzymes with this compound and the elucidation of the intricate regulatory networks will undoubtedly open new avenues for metabolic engineering and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]

- 3. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The PhaD regulator controls the simultaneous expression of the pha genes involved in polyhydroxyalkanoate metabolism and turnover in Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Crystal structure of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae involved in polyhydroxyalkanoate biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Recombinant Rhamnolipid Production | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

(R)-3-Hydroxydecanoyl-CoA: A Pivotal Precursor in the Synthesis of Polyhydroxyalkanoates and Rhamnolipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-hydroxydecanoyl-CoA stands as a critical metabolic intermediate, serving as a branching point for the biosynthesis of two distinct classes of valuable biopolymers: polyhydroxyalkanoates (PHAs) and rhamnolipids. This technical guide provides a comprehensive overview of the enzymatic pathways, experimental methodologies for quantification and extraction, and the intricate regulatory networks governing the flux of this compound towards either PHA or rhamnolipid synthesis. The information presented herein is intended to equip researchers and professionals in the fields of metabolic engineering, drug development, and biomaterials with the necessary knowledge to harness and manipulate these biosynthetic pathways for targeted production of these commercially significant compounds.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds. Their thermoplastic properties make them attractive as environmentally friendly alternatives to conventional plastics. Rhamnolipids, on the other hand, are glycolipid biosurfactants with applications in bioremediation, enhanced oil recovery, and as potential antimicrobial and immunomodulatory agents in the pharmaceutical industry.

The common precursor to both these molecules, this compound, originates from the fatty acid de novo synthesis pathway or the β-oxidation of fatty acids. The metabolic fate of this precursor is tightly regulated, presenting both a challenge and an opportunity for metabolic engineering strategies aimed at maximizing the production of either PHAs or rhamnolipids.

Biosynthetic Pathways

The synthesis of PHAs and rhamnolipids from this compound involves distinct enzymatic steps and is subject to complex regulatory control.

Polyhydroxyalkanoate (PHA) Synthesis

The primary pathway for the incorporation of this compound into PHA involves two key enzymes:

-

(R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme catalyzes the conversion of (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), an intermediate of the fatty acid de novo synthesis pathway, to this compound.[1][2]

-

PHA Synthase (PhaC): This polymerase then catalyzes the polymerization of this compound monomers into the PHA polymer chain.[3]

Alternatively, when fatty acids are provided as the carbon source, the β-oxidation pathway can generate (R)-3-hydroxyacyl-CoA intermediates that are directly channeled into PHA synthesis by PhaC.

Rhamnolipid Synthesis

The biosynthesis of rhamnolipids from this compound is a multi-step process primarily characterized in Pseudomonas aeruginosa. The key enzymes involved are:

-

RhlA (Acyltransferase): This enzyme is responsible for the formation of the lipid portion of rhamnolipids, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), by catalyzing the condensation of two molecules of (R)-3-hydroxydecanoyl-ACP.[4][5]

-

RhlB (Rhamnosyltransferase I): RhlB then transfers a rhamnose molecule from dTDP-L-rhamnose to the HAA molecule, forming a mono-rhamnolipid.[5]

-

RhlC (Rhamnosyltransferase II): In some species, a second rhamnosyltransferase, RhlC, adds another rhamnose molecule to the mono-rhamnolipid to produce a di-rhamnolipid.[4]

Regulatory Networks

The metabolic switch between PHA and rhamnolipid synthesis is governed by complex regulatory networks, primarily involving quorum sensing and two-component signal transduction systems.

Quorum Sensing

In Pseudomonas aeruginosa, the production of both PHAs and rhamnolipids is under the control of the quorum sensing (QS) system. The las and rhl QS systems, through the production of autoinducers (3-oxo-C12-HSL and C4-HSL, respectively), regulate the expression of genes involved in both biosynthetic pathways.

GacS/GacA Two-Component System

The GacS/GacA two-component system acts as a global regulator, influencing the expression of QS-controlled genes.[6] GacA, the response regulator, positively controls the transcription of small regulatory RNAs (sRNAs) like RsmY and RsmZ. These sRNAs, in turn, sequester the translational repressor protein RsmA, leading to the expression of genes required for both PHA and rhamnolipid synthesis.[6][7][8][9][10][11][12][13][14]

Quantitative Data

The following tables summarize quantitative data on PHA and rhamnolipid production from various studies.

Table 1: Polyhydroxyalkanoate (PHA) Production

| Organism | Carbon Source | PHA Content (% of CDW) | Monomer Composition | Reference |

| Pseudomonas putida KT2442 | Octanoate | 81% | C6, C8, C10 | [15] |

| E. coli LS1298 (pBHR71) | Decanoate | ~21% | C6, C8, C10, C12 | [3] |

| E. coli JMU193 | C16-C18 fatty acids | ~4% | C6-C10 | [16] |

| Pseudomonas putida Bet001 | Dodecanoic acid | - | 3HHx (3.54%), 3HO (38.19%), 3HD (38.85%), 3HDD (19.42%) | [17] |

| E. coli PHBV01 | Glucose + Levulinic acid | 24.2% | 3HB, 4HV | [18] |

Table 2: Rhamnolipid Production

| Organism | Carbon Source | Rhamnolipid Titer (g/L) | Major Congeners | Reference |

| Pseudomonas aeruginosa YM4 | Glycerol | 23.9 | Di-rhamnolipids (85.7%) | [6] |

| Pseudomonas aeruginosa YM4 | Soybean oil | 25.1 | Di-rhamnolipids (64.8%) | [6] |

| Pseudomonas aeruginosa (estA overexpression) | Glycerol | 14.62 (HPLC), 22 (orcinol) | - | [19] |

| Pseudomonas aeruginosa DS10-129 | Soybean oil | 4.31 | Di-rhamnolipids | [20][21] |

| Pseudomonas aeruginosa DS10-129 | Safflower oil | 2.98 | Di-rhamnolipids | [20][21] |

| Pseudomonas aeruginosa DS10-129 | Glycerol | 1.77 | Di-rhamnolipids | [20][21] |

| Pseudomonas chlororaphis (pSEVA23-rhlABR) | - | up to 66 mg/L | Mono- and Di-rhamnolipids | [5] |

| Pseudomonas aeruginosa PAO1 (engineered) | - | ~18 g/L (HAA) | HAA (C10-C10) | [4][22] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction and quantification of PHAs and rhamnolipids.

PHA Extraction using Sodium Hypochlorite (B82951)

This protocol is a rapid and efficient method for extracting PHA from bacterial cells.[10][23][24][25][26][27][28][29]

Materials:

-

Bacterial culture containing PHA

-

Sodium hypochlorite solution (e.g., 4% v/v)

-

Distilled water

-

Acetone or ethanol

-

Centrifuge and centrifuge tubes

-

Incubator or water bath

-

Oven

Procedure:

-

Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet with distilled water and centrifuge again to remove residual medium components.

-

Resuspend the cell pellet in a 4% sodium hypochlorite solution. The volume of hypochlorite solution will depend on the amount of biomass.

-

Incubate the suspension at 30°C for 30 minutes with occasional vortexing.[24] This step digests the non-PHA cellular material.

-

Centrifuge the mixture at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the PHA granules.

-

Carefully decant the supernatant.

-

Wash the PHA pellet by resuspending it in distilled water and centrifuging again. Repeat this step at least twice.

-

Perform a final wash with acetone or ethanol to remove any remaining lipids and to aid in drying.

-

Dry the purified PHA pellet in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Rhamnolipid Quantification using the Orcinol (B57675) Method

The orcinol method is a colorimetric assay used to estimate the concentration of rhamnolipids by quantifying the rhamnose sugar moiety.[23][27][30][31][32][33][34][35]

Materials:

-

Cell-free culture supernatant

-

Orcinol solution (0.19% w/v in 53% v/v sulfuric acid)

-

L-rhamnose standard solutions (for calibration curve)

-

Glass test tubes

-

Water bath (80°C)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to obtain cell-free supernatant.

-

Reaction Setup:

-

In a glass test tube, add 100 µL of the cell-free supernatant (or a suitable dilution).

-

Add 900 µL of the freshly prepared orcinol reagent.

-

-

Incubation: Incubate the tubes in a water bath at 80°C for 30 minutes.

-

Cooling: Cool the tubes to room temperature for 15 minutes.

-

Measurement: Measure the absorbance of the solution at 421 nm using a spectrophotometer.

-

Calibration Curve: Prepare a series of L-rhamnose standard solutions of known concentrations and perform the same assay to generate a standard curve of absorbance versus rhamnose concentration.

-

Calculation: Determine the rhamnose concentration in the sample by comparing its absorbance to the standard curve. Rhamnolipid concentration can be estimated by multiplying the rhamnose concentration by an appropriate conversion factor (e.g., 3.0, though this can vary).[23]

GC-MS Analysis of PHA Monomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the monomeric composition of PHAs.[17][20][30][36][37]

Procedure Outline:

-

Methanolysis: An aliquot of dried PHA is subjected to methanolysis in the presence of an acid catalyst (e.g., sulfuric acid in methanol) and chloroform. This process depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

-

Phase Separation: After the reaction, water is added to induce phase separation. The organic phase (chloroform) containing the methyl esters is collected.

-

Analysis: The organic phase is injected into the GC-MS system. The different methyl esters are separated based on their boiling points and retention times in the GC column and are subsequently identified and quantified by the mass spectrometer.

LC-MS/MS Analysis of Rhamnolipid Congeners

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the detailed characterization and quantification of the various rhamnolipid congeners present in a sample.[19][38][39][40][41]

Procedure Outline:

-

Sample Preparation: The cell-free supernatant can often be directly analyzed after appropriate dilution. Solid-phase extraction can be used for sample clean-up and concentration if necessary.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate) is used to separate the different rhamnolipid congeners based on their hydrophobicity.

-

Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used. The mass spectrometer identifies the different congeners based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions, and the resulting fragmentation patterns provide structural information, allowing for the differentiation of isomers.

Enzyme Assays

5.5.1. PHA Synthase (PhaC) Activity Assay

The activity of PHA synthase can be determined by measuring the release of Coenzyme A (CoA) during the polymerization of (R)-3-hydroxyacyl-CoA substrates.[21][24][25][42][43]

Principle: The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured spectrophotometrically at 412 nm.

5.5.2. Rhamnosyltransferase (RhlB/RhlC) Activity Assay

The activity of rhamnosyltransferases can be assayed by monitoring the transfer of rhamnose from a donor substrate (dTDP-L-rhamnose) to an acceptor substrate (HAA or mono-rhamnolipid).

Methods:

-

Radiolabeling: Using a radiolabeled sugar donor (e.g., [¹⁴C]-dTDP-L-rhamnose) and measuring the incorporation of radioactivity into the lipid product.

-

Chromatographic analysis: Using HPLC or thin-layer chromatography (TLC) to separate the product from the substrates and quantifying the product peak.

Conclusion

This compound is a key metabolic node in the production of both PHAs and rhamnolipids. A thorough understanding of the enzymatic pathways, regulatory mechanisms, and analytical techniques is crucial for the successful development of microbial cell factories for the targeted synthesis of these valuable bioproducts. The information and protocols provided in this guide serve as a foundational resource for researchers and industry professionals to advance the science and application of these important biomolecules. The continued exploration of metabolic engineering strategies, coupled with robust analytical methodologies, will undoubtedly unlock the full potential of these microbial production platforms.

References

- 1. Research Portal [experts.esf.edu]

- 2. uniprot.org [uniprot.org]

- 3. Functional expression of the PHA synthase gene phaC1 from Pseudomonas aeruginosa in Escherichia coli results in poly(3-hydroxyalkanoate) synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous production of rhamnolipids in Pseudomonas chlororaphis subsp chlororaphis ATCC 9446 based on the endogenous production of N‐acyl‐homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two GacA-Dependent Small RNAs Modulate the Quorum-Sensing Response in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GacS-Dependent Regulation of Polyhydroxyalkanoate Synthesis in Pseudomonas putida CA-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Two-Component Regulators GacS and GacA Influence Accumulation of the Stationary-Phase Sigma Factor ςS and the Stress Response in Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. researchgate.net [researchgate.net]

- 14. The GacS/GacA signal transduction system of Pseudomonas aeruginosa acts exclusively through its control over the transcription of the RsmY and RsmZ regulatory small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Properties of Engineered Poly-3-Hydroxyalkanoates Produced in Recombinant Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis and Characterization of Polyhydroxyalkanoates Copolymers Produced by Pseudomonas putida Bet001 Isolated from Palm Oil Mill Effluent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. researchgate.net [researchgate.net]

- 27. ijcmas.com [ijcmas.com]

- 28. The Effectiveness of Polyhydroxyalkanoate (PHA) Extraction Methods in Gram-Negative Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [PDF] A rapid hypochlorite method for extraction of polyhydroxy alkanoates from bacterial cells. | Semantic Scholar [semanticscholar.org]

- 30. Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Detection and Quantification of Mono-Rhamnolipids and Di-Rhamnolipids Produced by Pseudomonas aeruginosa [jove.com]

- 32. abdel-mawgoud.com [abdel-mawgoud.com]

- 33. A novel rhamnolipid-producing Pseudomonas aeruginosa ZS1 isolate derived from petroleum sludge suitable for bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. academic.oup.com [academic.oup.com]

- 38. Liquid Chromatography/Mass Spectrometry for the Identification and Quantification of Rhamnolipids | Springer Nature Experiments [experiments.springernature.com]

- 39. Differential Spreading of Rhamnolipid Congeners from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. researchgate.net [researchgate.net]

- 42. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Digital resource [dam-oclc.bac-lac.gc.ca]

The Cytoplasmic Hub: Unraveling the Cellular Localization of (R)-3-Hydroxydecanoyl-CoA in Prokaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxydecanoyl-CoA is a pivotal intermediate in several key metabolic pathways in prokaryotes, playing a crucial role in fatty acid metabolism and the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with significant industrial and medical potential. Understanding the precise cellular localization of this molecule is fundamental for metabolic engineering efforts aimed at optimizing PHA production and for the development of novel antimicrobial agents targeting fatty acid synthesis. This technical guide synthesizes current knowledge on the cellular location of this compound, details the experimental methodologies used to elucidate this, and presents the key enzymatic players in a structured format.

Core Metabolic Pathways and Associated Enzymes

This compound is primarily associated with two major metabolic routes in prokaryotes: the de novo fatty acid biosynthesis pathway and the polyhydroxyalkanoate (PHA) biosynthesis pathway. It also has a relationship with the fatty acid β-oxidation pathway, although the stereochemistry of the intermediates in that pathway differs.

De Novo Fatty Acid Biosynthesis

In the de novo synthesis of fatty acids, the direct precursor is not a CoA thioester but rather an acyl carrier protein (ACP) thioester, specifically (R)-3-hydroxydecanoyl-ACP. This molecule is a key branch point in the synthesis of saturated and unsaturated fatty acids. The entire process of fatty acid synthesis in prokaryotes is catalyzed by a series of soluble enzymes located in the cytoplasm [1][2].

Polyhydroxyalkanoate (PHA) Biosynthesis

This compound is a direct monomer precursor for the synthesis of medium-chain-length PHAs (MCL-PHAs). These polyesters are synthesized and stored as insoluble granules within the cytoplasm of many bacteria[3][4]. The key enzyme, PHA synthase (PhaC), which polymerizes this compound, is localized to these forming granules within the cytoplasm[5].

Fatty Acid β-Oxidation

The β-oxidation pathway, responsible for the degradation of fatty acids, also occurs in the cytoplasm of prokaryotic cells[6][7]. However, the 3-hydroxyacyl intermediate in this pathway is the (S)-enantiomer, (S)-3-hydroxyacyl-CoA. For intermediates from this pathway to be shunted towards PHA synthesis, an epimerase or an alternative enzymatic step is required to convert the stereochemistry to the (R)-form[8].

Quantitative Data on Key Enzymes

While quantitative data for the subcellular distribution of this compound itself is scarce, the functions and presumed localizations of the key enzymes involved provide strong evidence for its cytoplasmic residence.

| Enzyme | Abbreviation | Function | Presumed Cellular Localization | References |

| PHA Synthesis Pathway | ||||

| 3-hydroxyacyl-ACP:CoA transacylase | PhaG | Links fatty acid de novo synthesis to PHA synthesis by converting (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. | Cytoplasm | [3][9] |

| (R)-specific enoyl-CoA hydratase | PhaJ | Links fatty acid β-oxidation to PHA synthesis by converting enoyl-CoA to (R)-3-hydroxyacyl-CoA. | Cytoplasm | [4][8] |

| Polyhydroxyalkanoate Synthase | PhaC | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA. | Cytoplasm (associated with PHA granules) | [5][10][11] |

| Fatty Acid Biosynthesis | ||||

| 3-hydroxydecanoyl-ACP dehydratase | FabA | Dehydrates (R)-3-hydroxydecanoyl-ACP to introduce a double bond for unsaturated fatty acid synthesis. | Cytoplasm | [12][13] |

| 3-ketoacyl-ACP reductase | FabG | Reduces 3-ketoacyl-ACP to (R)-3-hydroxyacyl-ACP. | Cytoplasm | |

| Fatty Acid β-Oxidation | ||||

| 3-hydroxyacyl-CoA dehydrogenase | FadB | Catalyzes the conversion of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. | Cytoplasm | [6][7] |

| Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | FadB/FadJ | Multifunctional enzymes in the β-oxidation pathway. | Cytoplasm | [6] |

Signaling Pathways and Logical Relationships

The metabolic flux of this compound is tightly regulated and interconnected with the central carbon metabolism. The diagrams below illustrate these relationships.

Experimental Protocols

Determining the subcellular localization of a metabolite like this compound requires a multi-step approach involving cell fractionation, metabolite extraction, and sensitive analytical techniques. For protein localization, immunoelectron microscopy is a powerful tool.

Protocol 1: Subcellular Fractionation and Metabolite Quantification

This protocol outlines a general workflow for separating prokaryotic cells into cytoplasmic, membrane, and periplasmic fractions, followed by the quantification of acyl-CoA species.

1. Cell Culture and Harvesting:

-

Grow the prokaryotic strain of interest (e.g., Pseudomonas putida, Escherichia coli) under conditions that promote the metabolic pathway of interest.

-

Harvest cells in the mid-exponential growth phase by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove extracellular components.

2. Periplasmic Fraction Extraction (Osmotic Shock):

-

Resuspend the cell pellet in a sucrose-Tris-EDTA buffer.

-

Incubate to allow for plasmolysis.

-

Centrifuge the cells and resuspend them in ice-cold sterile water to induce osmotic shock, releasing the periplasmic contents.

-

Centrifuge to pellet the spheroplasts. The supernatant contains the periplasmic fraction.

3. Spheroplast Lysis and Cytoplasmic/Membrane Fractionation:

-

Resuspend the spheroplast pellet in a lysis buffer (e.g., Tris buffer with lysozyme (B549824) and DNase).

-

Lyse the spheroplasts through sonication or French press.

-

Centrifuge the lysate at low speed to remove any remaining intact cells.

-

Perform ultracentrifugation of the supernatant to pellet the cell membranes. The resulting supernatant is the cytoplasmic fraction. The pellet contains the membrane fraction.

4. Metabolite Extraction from Fractions:

-

To each subcellular fraction, add a pre-chilled extraction solvent (e.g., a mixture of methanol, chloroform, and water) to quench metabolic activity and extract metabolites[9].

-

Vortex vigorously and incubate at a low temperature.

-

Centrifuge to separate the phases and remove protein precipitates.

-

Collect the phase containing the acyl-CoA esters.

5. Quantification by LC-MS/MS:

-

Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[6][8].

-

Use a suitable column (e.g., C18) for the separation of long-chain acyl-CoAs.

-

Employ multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound, using a labeled internal standard for accuracy.

Protocol 2: Immunogold Labeling for Enzyme Localization

This protocol provides a method for localizing key enzymes, such as PHA synthase (PhaC), at the ultrastructural level using immunoelectron microscopy.

1. Fixation and Embedding:

-

Fix bacterial cells with a mixture of paraformaldehyde and glutaraldehyde (B144438) in a phosphate (B84403) buffer.

-

Dehydrate the cells through a graded ethanol (B145695) series.

-

Infiltrate and embed the cells in a suitable resin (e.g., LR White).

-

Polymerize the resin at low temperature.

2. Ultrathin Sectioning:

-

Cut ultrathin sections (60-80 nm) of the embedded cells using an ultramicrotome.

-

Collect the sections on nickel grids.

3. Immunogold Labeling:

-

Block non-specific antibody binding by incubating the grids on a droplet of a blocking solution (e.g., bovine serum albumin in Tris-buffered saline).

-

Incubate the grids with a primary antibody specific to the target enzyme (e.g., anti-PhaC antibody).

-

Wash the grids to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold).

-

Wash thoroughly to remove unbound secondary antibody.

4. Staining and Visualization:

-

Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

-

Examine the grids using a transmission electron microscope (TEM) to visualize the location of the gold particles, which indicates the subcellular location of the target enzyme[3][5][10].

Conclusion

References

- 1. assaygenie.com [assaygenie.com]

- 2. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 4. Cytoplasmic versus periplasmic expression of site-specifically and bioorthogonally functionalized nanobodies using expressed protein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An optimized protocol for immuno-electron microscopy of endogenous LC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. biorxiv.org [biorxiv.org]

- 12. interchim.fr [interchim.fr]

- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Fatty Acid Metabolism: An In-depth Technical Guide to the Regulation of (R)-3-Hydroxydecanoyl-CoA Pool Size in Bacteria

For Researchers, Scientists, and Drug Development Professionals

(R)-3-hydroxydecanoyl-CoA sits (B43327) at a critical metabolic nexus in many bacteria, particularly in opportunistic pathogens like Pseudomonas aeruginosa. The cellular concentration of this chiral molecule is meticulously controlled, dictating the flux of carbon into essential biosynthetic pathways, including the production of rhamnolipid biosurfactants and polyhydroxyalkanoate (PHA) bioplastics. Understanding the intricate regulatory network that governs the this compound pool is paramount for developing novel antimicrobial strategies and for harnessing these bacteria for biotechnological applications. This technical guide provides a comprehensive overview of the synthesis, degradation, and regulation of the this compound pool, detailing the key enzymatic players, their genetic control, and the experimental methodologies used to elucidate these complex interactions.

Core Metabolic Pathways Influencing the this compound Pool

The intracellular concentration of this compound is primarily determined by the interplay of three key metabolic pathways: fatty acid de novo synthesis (FASII), fatty acid β-oxidation, and the rhamnolipid biosynthesis pathway.

De Novo Fatty Acid Synthesis (FASII)

In bacteria, the FASII pathway is responsible for the synthesis of fatty acids from acetyl-CoA. A key intermediate in this pathway, particularly for the synthesis of unsaturated fatty acids, is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP).[1] This molecule serves as a direct precursor for this compound. The enzyme FabA (3-hydroxydecanoyl-ACP dehydratase) plays a crucial role at this branch point, catalyzing both the dehydration of (R)-3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its isomerization to cis-3-decenoyl-ACP, the precursor for unsaturated fatty acids.[1]

Fatty Acid β-Oxidation

The β-oxidation pathway is a catabolic process that breaks down fatty acids to generate acetyl-CoA. This pathway involves a series of enzymatic reactions catalyzed by the Fad family of enzymes. The multifunctional enzyme complex FadB/FadA is central to this process. FadB possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, while FadA is a 3-ketoacyl-CoA thiolase.[2][3] The β-oxidation of decanoic acid and longer-chain fatty acids can generate (S)-3-hydroxydecanoyl-CoA. While the β-oxidation pathway primarily produces the (S)-enantiomer, the potential for epimerase activity to convert it to the (R)-enantiomer has been a subject of investigation.

Rhamnolipid Biosynthesis Pathway

In Pseudomonas aeruginosa and other rhamnolipid-producing bacteria, this compound is a direct precursor for the synthesis of 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the lipid component of rhamnolipids.[4] The enzyme RhlA , an acyltransferase, catalyzes the condensation of two molecules of (R)-3-hydroxyacyl-ACP, with a preference for 10-carbon substrates, to form HAA.[5] Subsequently, RhlB and RhlC , which are rhamnosyltransferases, add one or two rhamnose moieties to the HAA to form mono- and di-rhamnolipids, respectively.[6][7]

The Linking Enzyme: PhaG

The transacylase PhaG plays a critical role in connecting the FASII pathway to the synthesis of both PHAs and rhamnolipids. PhaG catalyzes the conversion of (R)-3-hydroxydecanoyl-ACP from the FASII pathway to this compound.[8][9] This reaction provides the necessary CoA thioester substrate for PHA synthases and is also believed to be a key source of the this compound pool for rhamnolipid synthesis.

Regulatory Networks Controlling the this compound Pool

The expression of the genes encoding the key enzymes involved in the metabolism of this compound is tightly regulated, primarily through a sophisticated cell-to-cell communication system known as quorum sensing (QS).

The Quorum Sensing Hierarchy in Pseudomonas aeruginosa

In P. aeruginosa, two major QS systems, the las and rhl systems, form a hierarchical regulatory cascade that controls the expression of numerous virulence factors, including rhamnolipids.

-

The las system: This system consists of the transcriptional regulator LasR and the autoinducer synthase LasI , which produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a threshold cell density, 3O-C12-HSL binds to and activates LasR, which in turn activates the expression of target genes, including the rhl system.[3]

-

The rhl system: This system is composed of the transcriptional regulator RhlR and the autoinducer synthase RhlI , which synthesizes N-butanoyl-L-homoserine lactone (C4-HSL). The expression of the rhlR and rhlI genes is positively regulated by the LasR/3O-C12-HSL complex.[3] Once the concentration of C4-HSL reaches a critical level, it binds to and activates RhlR. The RhlR/C4-HSL complex then directly activates the transcription of the rhlAB operon, leading to the synthesis of HAAs and subsequently rhamnolipids.[4]

The interplay between the las and rhl systems ensures that the production of rhamnolipids, and thus the consumption of the this compound pool, is tightly coordinated with bacterial population density.

Quantitative Data on Key Enzymes

Precise quantitative data on the kinetic parameters of the enzymes governing the this compound pool is essential for building accurate metabolic models. While comprehensive data for all enzymes in P. aeruginosa is not available in a single source, the following table summarizes available information.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (U/mg) | kcat (s-1) | Inhibitors | Reference(s) |

| PhaG | Pseudomonas putida | This compound, ACP | 65 (for 3-hydroxyacyl-CoA), 28 (for ACP) | 0.0124 (for 3-hydroxyacyl-CoA), 0.0117 (for ACP) | Not Reported | Phenylmethylsulfonyl fluoride (B91410) (PMSF), Diethylpyrocarbonate (DEPC) | [10] |

| FadB' | Ralstonia eutropha H16 | Acetoacetyl-CoA | 48 | 149 | Not Reported | Acetyl-CoA, Propionyl-CoA, CoA | [11] |

| PhaJ1(Pa) | Pseudomonas aeruginosa | trans-2-enoyl-CoAs (C4-C6) | Not Reported | High for short-chain substrates | Not Reported | Not Reported | [12] |

| PhaJ4(Pa) | Pseudomonas aeruginosa | trans-2-enoyl-CoAs (C6-C10) | Not Reported | Relatively constant across substrate chain lengths | Not Reported | Not Reported | [12] |

Experimental Protocols

The study of the this compound pool and its regulation requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Quantification of Acyl-CoA Pools by LC-MS/MS

This protocol allows for the sensitive and specific quantification of intracellular acyl-CoA species.

1. Sample Quenching and Extraction:

- Rapidly quench bacterial cultures by mixing with a cold (-20°C) 60% methanol (B129727) solution to halt metabolic activity.

- Centrifuge the quenched cells at low temperature to pellet them.

- Extract the acyl-CoAs from the cell pellet using a cold extraction buffer (e.g., 2:1:1 acetonitrile (B52724):methanol:water with 0.1% formic acid).

- Include an internal standard, such as a 13C-labeled acyl-CoA, for accurate quantification.

2. Sample Cleanup:

- Clarify the extract by centrifugation to remove cell debris.

- Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to remove interfering compounds and concentrate the acyl-CoAs.

3. LC-MS/MS Analysis:

- Separate the acyl-CoAs using reverse-phase liquid chromatography (LC) with a C18 column.

- Use a gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).

- Detect and quantify the acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Select specific precursor-product ion transitions for each acyl-CoA species to ensure high selectivity.

Enzyme Activity Assay for FadB (3-hydroxyacyl-CoA dehydrogenase activity)

This spectrophotometric assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

- Add NAD+ to a final concentration of 1 mM.

- Add the substrate, for example, (S)-3-hydroxydecanoyl-CoA, to a final concentration of 0.1 mM.

2. Enzyme Preparation:

- Prepare a purified or partially purified FadB enzyme solution. The concentration should be such that a linear reaction rate is observed.

3. Assay Procedure:

- Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C).

- Initiate the reaction by adding the FadB enzyme solution.

- Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

- Calculate the enzyme activity based on the initial rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

RhlA Activity Assay

This assay can be performed using radiolabeled substrates or by LC-MS to detect the product.

1. Substrate Preparation:

- Synthesize or obtain [1-14C]-labeled (R)-3-hydroxydecanoyl-ACP.

2. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Add the purified RhlA enzyme.

3. Assay Procedure:

- Initiate the reaction by adding the radiolabeled substrate.

- Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the lipid products.

- Separate the products by thin-layer chromatography (TLC).

- Visualize and quantify the radiolabeled HAA product using autoradiography or a phosphorimager.

Alternatively, a non-radioactive LC-MS based assay can be used:

- Follow a similar reaction setup with unlabeled (R)-3-hydroxydecanoyl-ACP.

- After extraction, analyze the products by LC-MS to detect and quantify the formation of HAA.

Visualizations of Pathways and Workflows

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Enhanced Biosynthesis of Fatty Acids Contributes to Ciprofloxacin Resistance in Pseudomonas aeruginosa [frontiersin.org]

- 5. uniprot.org [uniprot.org]

- 6. GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quorum sensing: implications on rhamnolipid biosurfactant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic flux analyses of Pseudomonas aeruginosa cystic fibrosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of (R)-3-Hydroxydecanoyl-CoA and its Precursors in Bacterial Quorum Sensing: A Technical Guide

Abstract

Quorum sensing (QS) is a sophisticated bacterial communication system that orchestrates collective behaviors, including virulence factor production and biofilm formation. In the opportunistic pathogen Pseudomonas aeruginosa, the rhl QS system culminates in the production of rhamnolipids, crucial biosurfactants for motility and biofilm development. Central to this pathway is the metabolic intermediate (R)-3-hydroxydecanoyl-acyl carrier protein ((R)-3-hydroxydecanoyl-ACP), which is diverted from the fatty acid synthesis II (FASII) pathway. This guide provides a detailed examination of the biosynthesis of this precursor, its enzymatic conversion, and the interconnected role of its thioester counterpart, (R)-3-hydroxydecanoyl-CoA. We present quantitative data on production yields, detailed experimental protocols for analysis, and visual diagrams of the core signaling and metabolic pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

This compound is a 3-hydroxy fatty acyl-CoA that serves as a key intermediate in bacterial metabolism.[1][2] While not a primary signaling molecule itself, its metabolic precursor, (R)-3-hydroxydecanoyl-ACP, stands at a critical metabolic juncture directly linked to quorum sensing outputs in Pseudomonas aeruginosa. The synthesis of rhamnolipids, a major virulence factor, is tightly regulated by the rhl QS system and begins with the dimerization of (R)-3-hydroxydecanoyl-ACP moieties by the enzyme RhlA.[3][4] This process represents a significant diversion of resources from the primary fatty acid synthesis (FASII) cycle. Understanding the enzymatic control of this metabolic branch point is crucial for developing novel strategies to disrupt QS-mediated pathogenicity. This document details the biochemical pathways, presents relevant quantitative data, and outlines experimental methodologies for studying this critical link between bacterial metabolism and communication.

Biosynthesis and Metabolic Fate

The journey from central carbon metabolism to quorum sensing-regulated virulence factors involves a series of enzymatic steps that connect the fatty acid synthesis cycle with specialized biosynthetic pathways.

The Fatty Acid Synthesis (FASII) Pathway

Bacteria primarily utilize the Type II fatty acid synthesis (FASII) system to produce acyl-ACPs.[5] This iterative cycle elongates the fatty acid chain by two carbons per round. A key intermediate in this process, particularly for the synthesis of unsaturated fatty acids and rhamnolipids, is (R)-3-hydroxydecanoyl-ACP.[5][6] This molecule represents a branch point where it can either continue in the FASII cycle for further elongation or be shunted into other pathways.[3][4]

Diversion to Rhamnolipid Synthesis via RhlA

The enzyme RhlA is the key player in committing (R)-3-hydroxydecanoyl-ACP to the rhamnolipid synthesis pathway.[7] It functions as an acyltransferase that catalyzes the condensation of two molecules of (R)-3-hydroxydecanoyl-ACP to form 3-(3-hydroxydecanoyloxy)alkanoic acid (HAA), the lipid component of rhamnolipids.[3][8] RhlA exhibits high selectivity for the 10-carbon acyl-ACP intermediate, acting as a "molecular ruler" that defines the acyl chain composition of the resulting rhamnolipids.[8] The production of RhlA is transcriptionally controlled by the rhl quorum sensing system, directly linking cell density to the synthesis of this virulence factor precursor.

Conversion to this compound via PhaG

An alternative fate for the (R)-3-hydroxydecanoyl-ACP intermediate is its conversion to this compound. This reaction is catalyzed by the (R)-3-hydroxydecanoyl-ACP:CoA transacylase, PhaG.[3][9] The resulting this compound serves as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers. Therefore, a direct competition exists between RhlA and PhaG for the common substrate pool of (R)-3-hydroxydecanoyl-ACP, determining the metabolic flux towards either extracellular rhamnolipid production or intracellular PHA storage.[3][4]

Signaling Pathways and Regulation

The metabolic decision to produce rhamnolipids is not constitutive but is tightly regulated by a hierarchical quorum sensing cascade.

Caption: Quorum sensing regulation of RhlA expression in P. aeruginosa.

In P. aeruginosa, the las system acts as the master regulator. The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[10] At a critical concentration, this molecule binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then activates the expression of numerous genes, including those of the rhl system.[10]

The activated rhl system, in turn, operates through the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL).[11] C4-HSL binds to the RhlR transcriptional regulator. This RhlR/C4-HSL complex is the direct activator of the rhlA gene, thereby inducing the production of the RhlA enzyme and initiating the synthesis of HAAs and subsequently rhamnolipids.[3] Furthermore, the Pseudomonas Quinolone Signal (PQS) system, particularly the protein PqsE, can enhance RhlR's activity, integrating another layer of regulatory control.[12]

Quantitative Data

The production of (R)-3-hydroxydecanoic acid (R-3HD) and its HAA precursor has been a target for metabolic engineering, providing quantitative insights into the pathway's capacity.

| Product | Host Organism | Genetic Modification | Titer/Yield | Reference |

| 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) | Pseudomonas aeruginosa PAO1 | Knockout of rhlB and rhlC; knockout of key β-oxidation genes | ~18 g/L | [13][14] |

| (R)-3-hydroxydecanoic acid (R-3HD) | Escherichia coli HB101 | Expression of phaG from Pseudomonas putida | 587 mg/L (from fructose) | [9] |

| (R)-3-hydroxyalkanoic acids (R-3HAs) | Pseudomonas putida KT2442 | Introduction of tesB gene; knockout of PHA synthesis genes | 0.35 g/L | [13] |

Experimental Protocols

Investigating the role of this compound and its precursors requires specific biochemical and analytical methodologies.

Protocol: Extraction and Quantification of HAAs and R-3HD

This protocol is adapted from methods used for the analysis of rhamnolipid precursors.[13][14]

-

Sample Preparation: Centrifuge 50 mL of bacterial culture supernatant at 10,000 x g for 15 minutes to pellet cells.

-

Acidification: Transfer the cell-free supernatant to a clean flask and acidify to pH 2.0 using 6 M HCl to protonate the acidic lipids.

-

Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Shake vigorously for 10 minutes and allow the phases to separate. Repeat the extraction twice.

-

Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

-

(Optional) Hydrolysis of HAAs to R-3HD: To quantify total R-3HD monomers, resuspend the dried extract in 0.5 M NaOH and heat at 80°C for 2.5 hours to hydrolyze the HAA dimers.[14] Re-acidify to pH 2.0 and perform the ethyl acetate extraction again.

-

Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), evaporate the final extract to dryness under a stream of nitrogen. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour to create trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient appropriate for separating fatty acid methyl esters. Quantify by comparing peak areas to a standard curve of derivatized, purified (R)-3-hydroxydecanoic acid.

Protocol: RhlA In Vitro Activity Assay

This conceptual protocol is based on the known function of RhlA.[3][8]

-

Substrate Preparation: Synthesize or purify radiolabeled (e.g., ¹⁴C) or unlabeled (R)-3-hydroxydecanoyl-ACP.

-

Enzyme Preparation: Overexpress and purify His-tagged RhlA protein from E. coli using nickel-affinity chromatography.

-

Reaction Mixture: In a microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, purified RhlA (1-5 µM), and (R)-3-hydroxydecanoyl-ACP (50-100 µM).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of acidic ethyl acetate (ethyl acetate with 1% acetic acid). Vortex thoroughly and centrifuge to separate phases.

-

Analysis: Analyze the organic phase using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of HAA. If using a radiolabeled substrate, quantify product formation via scintillation counting of the product spot on the TLC plate.

Visualized Workflows and Pathways

Visualizing the complex interplay of metabolic and regulatory networks is essential for a clear understanding.

Caption: Metabolic fate of (R)-3-hydroxydecanoyl-ACP.

Caption: Experimental workflow for HAA/R-3HD analysis.

Conclusion and Future Directions

This compound and its direct metabolic precursor, (R)-3-hydroxydecanoyl-ACP, are central intermediates that connect primary metabolism with quorum sensing-regulated virulence in Pseudomonas aeruginosa. The enzymatic competition between RhlA and PhaG for the (R)-3-hydroxydecanoyl-ACP pool represents a key control point that dictates the bacterium's physiological state—either investing in collective surface activities through rhamnolipids or storing resources as PHAs. For drug development professionals, the enzymes in this pathway, particularly RhlA, represent attractive targets. Inhibiting RhlA could disrupt rhamnolipid production without imposing bactericidal pressure, potentially reducing the evolution of resistance. Future research should focus on high-throughput screening for RhlA inhibitors, detailed kinetic analysis of the RhlA/PhaG competition in vivo, and further elucidation of how environmental cues influence the metabolic flux through this critical quorum sensing-controlled juncture.

References

- 1. qpmf.rx.umaryland.edu [qpmf.rx.umaryland.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Production of 3-hydroxydecanoic acid by recombinant Escherichia coli HB101 harboring phaG gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The PqsE and RhlR proteins are an autoinducer synthase–receptor pair that control virulence and biofilm development in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of (R)-3-hydroxydecanoyl-CoA using LC-MS/MS

Introduction

(R)-3-hydroxydecanoyl-CoA is a crucial intermediate in fatty acid metabolism, particularly in the beta-oxidation and biosynthesis pathways.[1][2][3] Accurate quantification of this and other acyl-CoA species is vital for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of drugs targeting these pathways.[4][5] This application note details a robust and sensitive method for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology involves a straightforward sample preparation procedure followed by reversed-phase chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry.

Experimental

Materials and Reagents

-

This compound standard (custom synthesis or commercial supplier)

-

Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA not endogenous to the sample

-

5-Sulfosalicylic acid (SSA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium hydroxide

Sample Preparation

A simple and effective protein precipitation method using 5-sulfosalicylic acid (SSA) is utilized to ensure high recovery of this compound.[6]

-

To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 200 µL of 2.5% (w/v) SSA in water.

-

Add the internal standard to the extraction solution.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[4]

-

Mobile Phase A: 0.1% Formic Acid in Water[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

-

Flow Rate: 0.3 mL/min[4]

-

Injection Volume: 5 µL[4]

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes is a typical starting point, which may require optimization depending on the specific sample matrix and other acyl-CoAs of interest.[4]

Tandem Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

-

MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]+. A characteristic fragment ion is selected for quantification (Q3). The specific masses for the precursor and product ions will need to be determined by direct infusion of a standard solution. A neutral loss of 507 Da is a common fragmentation pattern for acyl-CoAs.[7][8][9]

-

Collision Energy: Optimized for the specific analyte.[4]

Results and Discussion

This LC-MS/MS method is designed for high sensitivity and specificity in the quantification of this compound. The use of a specific MRM transition minimizes interference from complex biological matrices. The method is expected to exhibit linearity over a broad dynamic range, with a lower limit of quantification (LLOQ) in the low nanomolar to high femtomolar range, similar to other acyl-CoA quantification methods.[4]

Quantitative Data Summary

While specific quantitative performance data for this compound is not available in the provided search results, the following table summarizes typical performance parameters for the LC-MS/MS analysis of similar acyl-CoA species.[4][8][10]

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 1-10 fmol |

| Limit of Quantification (LOQ) | 5-50 fmol |

| Linearity (R²) | >0.99 |

| Precision (RSD%) | < 15% |

| Accuracy | 85-115% |

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Mammalian Cells

-

Cell Culture: Grow mammalian cells to the desired confluency in appropriate culture dishes.

-

Metabolism Quenching and Cell Lysis:

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Immediately add 1 mL of ice-cold 2.5% (w/v) SSA in water directly to the culture dish.

-

Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.

-

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to each sample.

-

Homogenization: Vortex the lysate vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: LC-MS/MS Analysis

-

Instrument Setup:

-

Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Set up the mass spectrometer with the optimized ESI+ and MRM parameters for this compound and the internal standard.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., 2.5% SSA in water).

-

The concentration range should encompass the expected levels in the biological samples.

-

Process the calibration standards in the same manner as the experimental samples, including the addition of the internal standard.

-

-

Sample Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Acquire data in MRM mode.

-

-

Data Processing:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Simplified diagram of the fatty acid beta-oxidation pathway highlighting the position of (R)-3-hydroxyacyl-CoA.

Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol for the Extraction of Short-Chain Acyl-CoAs from Bacterial Pellets

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides. The analysis of short-chain acyl-CoAs (SC-acyl-CoAs) in bacteria is crucial for understanding metabolic fluxes, identifying novel bioactive compounds, and engineering microbial cell factories for the production of valuable chemicals. However, the low abundance and inherent instability of these molecules present significant analytical challenges. This document provides a detailed protocol for the efficient extraction of SC-acyl-CoAs from bacterial pellets for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The recovery of acyl-CoAs can vary depending on the specific compound, the bacterial species, and the extraction method employed. The following table provides an example of expected recovery rates for various short-chain acyl-CoAs using the protocol described below.

| Acyl-CoA Species | Average Recovery (%) | Standard Deviation (%) |

| Acetyl-CoA | 85 | 5 |

| Propionyl-CoA | 82 | 6 |

| Butyryl-CoA | 78 | 7 |

| Malonyl-CoA | 75 | 8 |

| Succinyl-CoA | 88 | 4 |

| Methylmalonyl-CoA | 77 | 7 |

Note: These values are illustrative and can vary based on experimental conditions.

Experimental Protocol

This protocol is designed for the extraction of a broad range of short-chain acyl-CoAs from bacterial cell pellets.

Materials and Reagents

-

Bacterial cell pellet

-

Ice-cold 10 mM ammonium (B1175870) formate (B1220265) (pH 7)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Zirconia/silica beads (0.1 mm and 0.7 mm)

-

Cryotubes (2 mL)

-

Microcentrifuge tubes (1.5 mL or 2 mL, pre-chilled)

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Bead beater homogenizer

-

Nitrogen evaporator or vacuum concentrator

-

Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure

-

Cell Harvesting:

-

Harvest bacterial cultures in the desired growth phase by centrifugation (e.g., 17,000 x g for 15 minutes at 4°C).[1]

-

It is recommended to use cultures in the stationary phase to reduce the concentration of extracellular products.[2]

-

Quickly discard the supernatant and immediately process the pellet or flash-freeze it in liquid nitrogen and store at -80°C until extraction.

-

-

Cell Lysis and Extraction:

-